2H-Phosphirene 2H-Phosphirene
Brand Name: Vulcanchem
CAS No.: 132515-08-3
VCID: VC19130064
InChI: InChI=1S/C2H3P/c1-2-3-1/h1H,2H2
SMILES:
Molecular Formula: C2H3P
Molecular Weight: 58.02 g/mol

2H-Phosphirene

CAS No.: 132515-08-3

Cat. No.: VC19130064

Molecular Formula: C2H3P

Molecular Weight: 58.02 g/mol

* For research use only. Not for human or veterinary use.

2H-Phosphirene - 132515-08-3

Specification

CAS No. 132515-08-3
Molecular Formula C2H3P
Molecular Weight 58.02 g/mol
IUPAC Name 2H-phosphirene
Standard InChI InChI=1S/C2H3P/c1-2-3-1/h1H,2H2
Standard InChI Key VTRDIKSNUXRZTF-UHFFFAOYSA-N
Canonical SMILES C1C=P1

Introduction

Structural Characteristics of 2H-Phosphirene

Bond Geometry and Ring Strain

The defining feature of 2H-phosphirene is its three-membered C2_2P ring, which imposes substantial angular strain. X-ray crystallographic analyses reveal a C–P–C intracyclic bond angle ranging from 41.8° to 49°, significantly smaller than the tetrahedral angle of 109.5° observed in less strained phosphorus compounds . The P–C bond lengths within the ring vary between 1.710–1.880 Å, while the C=C bond length spans 1.300–1.360 Å, indicating partial double-bond character . These structural parameters contrast sharply with those of analogous phosphiranes (saturated three-membered phosphorus rings), which exhibit longer P–C bonds (1.820–1.850 Å) and wider C–P–C angles (47–51°) .

Table 1: Structural Parameters of Select 2H-Phosphirene Derivatives

CompoundC–P–C Angle (°)P–C Bond Length (Å)C=C Bond Length (Å)Source
Free 2H-phosphirene41.81.776–1.8201.299
W(CO)5_5 Complex44.41.752–1.7811.334
Ph3_3Sn Derivative43.11.7681.320

The pyramidalization at phosphorus, quantified by the out-of-plane displacement of the P atom, correlates with the ring’s reactivity. Uncomplexed 2H-phosphirenes exhibit greater pyramidalization (displacement ≈ 0.5 Å) compared to metal-coordinated derivatives (0.3 Å), which stabilizes the ring through delocalization of the phosphorus lone pair into vacant metal d-orbitals .

Synthetic Methodologies

Historical Developments

The inaugural synthesis of 2H-phosphirene was achieved by Regitz and coworkers in 1987 via the reaction of phosphaalkynes with carbenes . This landmark work established the viability of accessing these strained systems, albeit in low yields (15–20%). Subsequent advancements introduced metal-mediated routes, such as the tungsten pentacarbonyl (W(CO)5_5) templated cyclization of ynamines with terminal phosphinidene complexes, which improved yields to 45–60% .

Modern Approaches

Recent synthetic innovations focus on fluoride-induced desilylation and cross-coupling strategies. For example, treatment of 2-silylphosphirenes with tetrabutylammonium fluoride (TBAF) at −78°C enables protodesilylation or aldehyde functionalization, while Stille coupling with 2-stannylphosphirenes facilitates the synthesis of alkynylphosphines via -tin migration . These methods highlight the compound’s versatility as a building block for complex organophosphorus architectures.

Chemical Reactivity and Mechanistic Insights

Ring-Opening and Expansion Reactions

The strained C2_2P ring undergoes facile ring-opening upon exposure to nucleophiles or electrophiles. For instance, treatment with dimethyl acetylenedicarboxylate (DMAD) induces alkyne insertion into the P–C bond, yielding phosphole derivatives (e.g., 2-phospholene) alongside tetrafunctional arenes from [2+2+2] cycloadditions . Thermolysis of 2H-phosphirene at 110°C triggers a phosphirene-phosphinidene rearrangement, generating a transient vinylphosphinidene intermediate that inserts into C–N or aromatic C–C bonds .

Equation 1: Thermal Rearrangement of 2H-Phosphirene

2H-PhosphireneΔVinylphosphinideneInsertion Products[3]\text{2H-Phosphirene} \xrightarrow{\Delta} \text{Vinylphosphinidene} \rightarrow \text{Insertion Products} \quad[3]

Lewis Acid-Mediated Transformations

Reactions with strong Lewis acids (e.g., B(C6_6F5_5)3_3) promote unexpected ortho-cyclization of pendant aryl groups, forming 2-amino phosphindoles via P–C bond formation . This reactivity underscores the interplay between ring strain and aromatic stabilization in dictating reaction pathways.

Applications in Synthetic Chemistry

Precursors to Phospholes and Phosphindoles

The propensity of 2H-phosphirenes to undergo ring expansion or insertion makes them valuable precursors to phospholes—key motifs in optoelectronic materials. For example, the reaction of 2-aminophosphirenes with DMAD yields 2-phospholene derivatives with quantum yields up to 0.45 in blue-emitting applications . Similarly, Lewis acid-mediated cyclizations provide access to phosphindoles, which are emerging as ligands in transition-metal catalysis .

Catalytic and Stoichiometric Applications

Palladium-catalyzed cross-coupling of 2-stannylphosphirenes enables the modular synthesis of π-conjugated phosphines, which exhibit tunable luminescent properties . Stoichiometric reactions with gold(I) chloride ((tht)AuCl) afford cyclopropane-fused phosphirene complexes, demonstrating potential in gold-catalyzed C–H activation .

Future Directions and Challenges

Despite progress, critical challenges persist:

  • Yield Optimization: Many syntheses suffer from modest yields (30–60%), necessitating improved catalytic systems.

  • Air Sensitivity: Most derivatives require inert handling, limiting industrial scalability.

  • Mechanistic Elucidation: The role of metal coordination in stabilizing reactive intermediates remains poorly understood.

Recent efforts to address these issues include the development of room-temperature-stable 2H-phosphirenes via steric shielding with bulky substituents and computational studies mapping potential energy surfaces for rearrangement pathways .

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